L-2-Amino-3-oxobutanoic acid
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Overview
Description
It belongs to the class of alpha-amino acids and is characterized by the presence of both an amino group and a keto group on the butanoic acid backbone . This compound is significant in various biochemical pathways and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-Ketobutyric Acid can be synthesized through several methods. One common approach involves the selective hydrolysis of racemic N-protected-2-aminobutyric acid using an acylase enzyme . This method ensures the production of optically active amino acids, which are crucial for pharmaceutical applications.
Industrial Production Methods: Industrial production of 2-Amino-3-Ketobutyric Acid often involves biotransformation processes using microbial alpha-transaminases . These enzymes facilitate the conversion of alpha-keto acids into L-alpha-amino acids, which are then further processed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-Ketobutyric Acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of 2-Amino-3-Ketobutyric Acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of 2-Amino-3-Ketobutyric Acid depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
2-Amino-3-Ketobutyric Acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it plays a role in metabolic pathways, particularly in the metabolism of amino acids . In medicine, it is investigated for its potential therapeutic effects in treating metabolic disorders . Additionally, the compound is used in industrial processes for producing pharmaceuticals and other chemicals .
Mechanism of Action
The mechanism of action of 2-Amino-3-Ketobutyric Acid involves its conversion to glycine and acetyl-CoA by the enzyme 2-amino-3-ketobutyrate coenzyme A ligase . This enzyme catalyzes the cleavage of 2-Amino-3-Ketobutyric Acid, facilitating its role in various metabolic pathways . The molecular targets and pathways involved include the glycine and serine metabolism pathways .
Comparison with Similar Compounds
2-Amino-3-Ketobutyric Acid can be compared with other similar compounds such as 2-Ketobutyric Acid and 3-Ketobutyric Acid . While these compounds share structural similarities, 2-Amino-3-Ketobutyric Acid is unique due to the presence of both an amino group and a keto group on the butanoic acid backbone . This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications .
List of Similar Compounds:- 2-Ketobutyric Acid
- 3-Ketobutyric Acid
- 2-Amino-3-oxobutanoic acid
Properties
Molecular Formula |
C4H7NO3 |
---|---|
Molecular Weight |
117.10 g/mol |
IUPAC Name |
(2S)-2-amino-3-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO3/c1-2(6)3(5)4(7)8/h3H,5H2,1H3,(H,7,8)/t3-/m0/s1 |
InChI Key |
SAUCHDKDCUROAO-VKHMYHEASA-N |
Isomeric SMILES |
CC(=O)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)C(C(=O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
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